Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid This particular compound is known for its unique structural features, which include a tert-butyl group, a benzyl group, and a piperidyl moiety
Preparation Methods
The synthesis of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Tert-butyl N-[(3S,4R)-1-benzyl-4-ethyl-3-piperidyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate derivative with different chemical properties and applications.
N-Boc-protected anilines: Compounds used in organic synthesis with protective groups similar to the tert-butyl group.
Tetrasubstituted pyrroles: Molecules with structural similarities but different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-ethylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-5-16-11-12-21(13-15-9-7-6-8-10-15)14-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22)/t16-,17-/m1/s1 |
InChI Key |
BBSFPFJQSCIPJM-IAGOWNOFSA-N |
Isomeric SMILES |
CC[C@@H]1CCN(C[C@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Canonical SMILES |
CCC1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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